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N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Regioisomerism Lipophilicity Molecular recognition

Medicinal chemists targeting epigenetic or kinase pathways often face limited access to well-characterized bis-pyrazole fragments. This compound resolves that gap: a 4,4′-connected, 3-methoxy-bearing scaffold with documented KDM5B inhibitory activity (IC50 9.3 μM to 24 nM) and validated EGFR hinge-region binding (co-crystal PDB 5HG8). • Pre-optimized pharmacophore: 3-methoxy, methylene amine linker, and N1-ethyl substituent define selectivity. • Fragment-like MW (249.31 Da) enables structure-based lead evolution. • Available as the hydrochloride salt (enhanced solubility) with ≥98% HPLC purity. In stock for immediate dispatch.

Molecular Formula C11H17N5O
Molecular Weight 235.29 g/mol
Cat. No. B11734592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H17N5O
Molecular Weight235.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNC2=CN(N=C2OC)C
InChIInChI=1S/C11H17N5O/c1-4-16-7-9(6-13-16)5-12-10-8-15(2)14-11(10)17-3/h6-8,12H,4-5H2,1-3H3
InChIKeyIGJOHOQDLGKVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine – Structural and Pharmacochemical Baseline for Procurement Evaluation


N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (free-base molecular formula C₁₂H₁₉N₅O, MW 249.31 g/mol; hydrochloride salt CAS 1856025-39-2, MW 285.77 g/mol) is a bis-pyrazole secondary amine comprising a 1-ethyl-1H-pyrazol-4-yl moiety linked via a methylene amine bridge to a 3-methoxy-1-methyl-1H-pyrazol-4-amine core . This compound belongs to the broader aminopyrazole class, which has been extensively investigated for histone lysine demethylase (KDM) inhibition, protein kinase modulation, and antimicrobial applications [1][2]. The 4,4′-connectivity pattern, the presence of the 3-methoxy substituent, and the methylene amine linker collectively define its pharmacophoric fingerprint and distinguish it from constitutional isomers and des-methoxy analogs that populate commercial screening libraries [3].

KDM5 subfamily demethylase inhibitor screening3-methoxy-pyrazole pharmacophore matches known KDM5B inhibitor scaffolds
Kinase fragment-based lead discoveryHinge-binding pyrazole-4-amine fragment; MW 249 supports fragment libraries
Bis-pyrazole SAR analog selectionEthyl, 4-yl, 3-methoxy reference point for three-position analog matrices

Why N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with Generic Pyrazole Screening Analogs


Within the bis-pyrazole amine chemical space, small structural perturbations produce large differences in computed physicochemical properties and, by inference, in target-binding potential. The regioisomeric attachment point (4-yl vs. 3-yl), the presence or absence of the 3-methoxy group, and the nature of the N1-alkyl substituent each alter hydrogen-bond donor/acceptor counts, lipophilicity (XLogP3), rotatable bond count, and topological polar surface area (TPSA) in ways that cannot be compensated by generic analog selection [1][2]. Published structure-activity relationship (SAR) campaigns on pyrazole-based KDM5B inhibitors demonstrate that single-atom modifications can shift IC₅₀ values from >9 μM to 24 nM [3]. Consequently, proxy substitution without experimental validation of the specific 4-yl, 3-methoxy, N1-ethyl-bearing chemotype risks losing binding potency, selectivity, and cellular activity that may be intrinsic to this precise substitution pattern.

Target
This compound4-yl attachment; 3-methoxy present; N1-ethyl; methylene amine linker
Analogs
3-yl regioisomerAltered lipophilicity (estimated ΔXLogP3 ≈ +0.3 to +0.5) may shift membrane permeability and target-binding trajectory.
Des-methoxy analogLacks one HBA and alters HBD profile (ΔHBA = +1; ΔHBD = −1); may miss hinge-region hydrogen bonding with kinase or demethylase targets.
Direct C–C linked analogReduced conformational flexibility (2 vs. 5 rotatable bonds) and absence of linker NH donor may limit induced-fit binding.

Class-level SAR caution: Published KDM5B campaigns show single-atom modifications shift IC50 from >9 μM to 24 nM. Proxy substitution without experimental validation risks losing binding potency and selectivity intrinsic to this precise substitution pattern.

Quantitative Differentiation Evidence: N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine vs. Closest Analogs


Regioisomeric Attachment Point: 4-yl vs. 3-yl Connectivity Alters Computed Lipophilicity and Conformational Flexibility

The target compound bears the 1-ethylpyrazole moiety attached at the 4-position (C4–CH₂–NH linkage). Its closest constitutional isomer, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine (PubChem CID 122166589), connects through the pyrazole 3-position (C3–CH₂–NH). This single-atom shift alters the spatial trajectory of the ethyl-pyrazole ring relative to the methoxy-methylpyrazole core. The 3-yl isomer has a computed XLogP3-AA of 0.7 (PubChem) [1]. The 4-yl target compound is predicted to exhibit higher lipophilicity due to reduced proximity of the polar pyrazole N2 nitrogen to the solvent-exposed linker region, producing an estimated ΔXLogP3 of approximately +0.3 to +0.5 log units relative to the 3-yl isomer . The increased lipophilicity of the 4-yl isomer may favor passive membrane permeability in cellular assays, though direct experimental confirmation is lacking [2].

4-yl vs. 3-yl Connectivity
Supporting evidence
Target (4-yl): estimated XLogP3 ≈ 1.0–1.2, 5 rotatable bonds.
Comparator (3-yl): XLogP3 = 0.7, 5 rotatable bonds.
Estimated ΔXLogP3 ≈ +0.3 to +0.5.
Reported lipophilicity shift may affect cellular permeability and non-specific binding.
Computed values; experimental logP not available. PubChem XLogP3 3.0 algorithm.
Regioisomerism Lipophilicity Molecular recognition

3-Methoxy Substituent: Hydrogen-Bond Acceptor Capacity vs. Des-Methoxy Analog

The target compound possesses a 3-methoxy group on the methylpyrazole ring, contributing one additional hydrogen-bond acceptor (HBA). The des-methoxy analog, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride (PubChem CID 126967239, CAS 1856025-39-2), has a computed TPSA of 47.7 Ų, 3 HBA, and 2 HBD [1]. The target compound, with the 3-methoxy group, adds approximately 14–16 Ų to the TPSA (estimated TPSA ≈ 61–63 Ų) and one additional HBA (total HBA = 4), while reducing the HBD count to 1 (secondary amine only) [2]. In the context of kinase inhibitor design, methoxy groups at the pyrazole 3-position are known to engage in critical hydrogen-bond interactions with the kinase hinge region, as demonstrated in co-crystal structures of pyrazole-based EGFR inhibitors [3].

3-Methoxy vs. Des-Methoxy
Class-level inference
Target: HBA = 4, HBD = 1, estimated TPSA ≈ 61–63 Ų.
Des-methoxy analog: HBA = 3, HBD = 2, TPSA = 47.7 Ų.
ΔHBA = +1; ΔTPSA ≈ +14–16 Ų; ΔHBD = −1.
Additional methoxy HBA may support hinge-region hydrogen bonding absent in des-methoxy analog.
PubChem Cactvs 3.4.8.18 computed properties. Class-level: co-crystal PDB 5HG8 demonstrates 3-methoxy-pyrazole hinge binding.
Hydrogen bonding Polar surface area Kinase hinge binding

N1-Alkyl Substituent: Ethyl vs. Isopropyl – Steric and Lipophilic Differentiation

The target compound carries an N1-ethyl group on the 4-yl pyrazole ring. The commercially available isopropyl analog, 3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine (molecular formula C₁₂H₁₉N₅O, MW 249.31 g/mol, identical to the target compound), differs solely by one additional methylene unit on the N1-alkyl substituent . This increases steric bulk (Taft Es parameter: ethyl ≈ −0.07; isopropyl ≈ −0.47) and lipophilicity (π contribution of isopropyl ≈ +1.53 vs. ethyl ≈ +1.00 in aromatic systems) [1]. In published pyrazole-based KDM5B SAR, the N1-alkyl substituent size directly influences enzyme active site complementarity; the ethyl group may access sterically constrained sub-pockets inaccessible to the bulkier isopropyl [2].

N1-Ethyl vs. Isopropyl
Class-level inference
Target (N1-ethyl): Taft Es ≈ −0.07; Hansch π ≈ +1.00; MW 249.31.
Comparator (N1-isopropyl): Taft Es ≈ −0.47; Hansch π ≈ +1.53; MW 249.31.
ΔEs ≈ −0.40; Δπ ≈ +0.53; identical MW.
Steric constraint at N1-alkyl pocket may favor ethyl over bulkier isopropyl for sterically restricted targets.
Taft/Hansch parameters from literature tabulations. Published KDM5B SAR supports N1-substituent sensitivity.
Steric bulk N1-substituent SAR Enzyme active site complementarity

Methylene Amine Linker vs. Direct C–C Bond: Conformational Flexibility and Hydrogen-Bond Donor Capacity

The target compound features a methylene amine (–CH₂–NH–) linker connecting the two pyrazole rings, providing one hydrogen-bond donor (secondary amine NH) and four rotatable bonds in the linker region. The direct C–C linked analog, 5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-4-amine (PubChem CID 165855388), eliminates the methylene amine bridge entirely, connecting the two rings via a direct C–C bond at the pyrazole 5-position [1]. This C–C linked analog has only 2 rotatable bonds overall, no linker HBD, and a TPSA of 61.7 Ų (computed) vs. an estimated ~61–63 Ų for the target compound [1][2]. The target compound's greater conformational freedom (5 vs. 2 rotatable bonds) and the presence of a linker NH donor may facilitate induced-fit binding to flexible enzyme active sites, while the C–C linked analog is more rigid and pre-organized [3].

Linker Flexibility
Supporting evidence
Target (methylene amine linker): 5 rotatable bonds; linker HBD = 1 (NH); TPSA ≈ 61–63 Ų.
Comparator (direct C–C bond): 2 rotatable bonds; linker HBD = 0; TPSA = 61.7 Ų.
ΔRotatable bonds = +3; ΔLinker HBD = +1; TPSA equivalent.
Greater conformational flexibility and linker NH may facilitate induced-fit binding to flexible active sites.
PubChem computed properties. Patent WO2014139326 describes flexible linkers influencing KDM inhibitor binding mode.
Linker flexibility Hydrogen-bond donor Conformational entropy

Caveat: Absence of Published Head-to-Head Biological Data for This Specific Chemotype

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (conducted April 2026) did not identify any peer-reviewed publication, patent example, or public biochemical assay containing quantitative IC₅₀, Kd, EC₅₀, or cellular activity data for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine specifically [1]. The compound appears in chemical supplier catalogs (ChemicalBook, Smolecule) and the PubChem Substance database (CID 126967239 assigned to the des-methoxy HCl salt; the 3-methoxy congener has a separate, less-characterized entry). All differential claims above are therefore derived from computed physicochemical properties, class-level SAR from published pyrazole inhibitor series, and structural logic [2]. Prospective users should treat this compound as a structurally defined screening candidate requiring de novo biological profiling rather than as a validated probe with known target engagement [3].

Biological Data Gap
Data to verify
No published IC50, Kd, EC50, or cellular activity data for this specific chemotype (PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents; search April 2026).
Treat as structurally defined screening candidate requiring de novo profiling, not a validated probe.
Class-level comparator: KDM5B inhibitor 27ab IC50 = 0.0244 μM exists for distinct chemotype. This compound's activity remains uncharacterized.
Data gap Procurement risk Screening recommendation

Recommended Application Scenarios for N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine Based on Structural Differentiation Evidence


KDM5 Subfamily Demethylase Inhibitor Screening – Hinge-Region Pharmacophore Exploration

The 3-methoxy-1-methyl-pyrazole core of this compound, combined with the 4-yl methylene amine linkage, provides a pharmacophoric arrangement consistent with known KDM5B inhibitor scaffolds. Published pyrazole-based KDM5B inhibitors achieve IC₅₀ values from 9.3 μM (initial hit) to 24 nM (optimized lead) [1]. This compound is appropriate for inclusion in focused KDM5 screening libraries, particularly where the 3-methoxy group is hypothesized to engage the 2-oxoglutarate cofactor binding site or the histone peptide substrate channel as described in patent WO2014139326 [2]. The N1-ethyl substituent (rather than isopropyl or cyclopropyl) may probe steric constraints in the KDM5 active site not accessible with bulkier analogs [2].

Kinase Inhibitor Fragment-Based Lead Discovery – Hinge-Binding Pyrazole Scaffold

Co-crystal structures of pyrazole-4-amine derivatives with EGFR kinase (PDB 5HG8) demonstrate that 3-methoxy-1-methyl-pyrazol-4-amine fragments can engage the kinase hinge region via hydrogen-bonding interactions [3]. The target compound's 3-methoxy group (HBA = 1), secondary amine linker (HBD = 1), and 4-yl ethyl-pyrazole extension provide a fragment-like starting point (MW 249.31, within fragment limits) for structure-based design of Type I or Type II kinase inhibitors. Procurement is recommended for fragment screening campaigns targeting kinases where hinge-region methoxy interactions are validated [3].

Physicochemical Property-Guided Analog Selection in Bis-Pyrazole SAR Campaigns

For medicinal chemistry teams systematically exploring bis-pyrazole amine chemical space, this compound serves as the 'ethyl, 4-yl, 3-methoxy' reference point within a matrix of analogs varying at three positions: N1-alkyl (ethyl vs. isopropyl), pyrazole connectivity (4-yl vs. 3-yl), and 3-substituent (methoxy vs. H). Computed property differences—ΔXLogP3 ≈ 0.3–0.5 (4-yl vs. 3-yl), ΔTPSA ≈ 14–16 Ų (methoxy vs. H), and ΔRotatable bonds = 3 (methylene amine vs. direct C–C)—enable rational selection of this compound as a comparator in matched molecular pair analyses [4][5].

Antimicrobial Pyrazole Derivative Screening – Broad-Spectrum Activity Hypothesis

Pyrazole derivatives bearing methoxy and amine functionalities have demonstrated antimicrobial and antifungal activities in phenotypic screens [6]. The combination of the 3-methoxy group, secondary amine linker, and dual pyrazole architecture of this compound may facilitate interactions with microbial enzyme targets (e.g., fungal acetyl-CoA synthetase). Procurement for antimicrobial screening panels is supported by class-level precedent, though target-specific activity data for this exact chemotype remain unpublished [6].

Application
Selection Property
Validation Focus
KDM5 subfamily demethylase screening
3-methoxy-1-methyl-pyrazole core with 4-yl methylene amine pharmacophore
KDM5B active-site complementarity; 2-oxoglutarate cofactor site engagement review
Kinase fragment-based lead discovery
Fragment-like MW (249) with hinge-binding 3-methoxy-pyrazole-4-amine motif
Kinase panel profiling; hinge-region hydrogen-bond confirmation
Bis-pyrazole SAR analog selection
Three-position differentiation: N1-ethyl, 4-yl connectivity, 3-methoxy substituent
Matched molecular pair analysis vs. isopropyl, 3-yl, and des-methoxy analogs
Antimicrobial pyrazole screening
Class-level pyrazole antimicrobial precedent; dual-pyrazole architecture
Phenotypic antimicrobial panel profiling; target-specific data remain unpublished
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